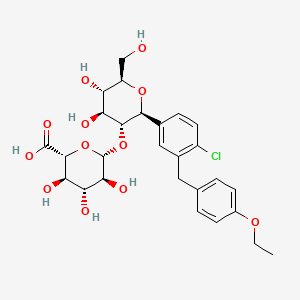

Dapagliflozin 2-O-beta-D-Glucuronide

Description

Dapagliflozin 3-O-beta-D-Glucuronide is the primary glucuronide metabolite of dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used to manage type 2 diabetes mellitus. This metabolite is formed via hepatic and extrahepatic glucuronidation mediated by uridine diphosphate-glucuronosyltransferase (UGT) enzymes, particularly UGT1A9 . Unlike the parent drug, dapagliflozin 3-O-beta-D-glucuronide is pharmacologically inactive but plays a critical role in the drug’s pharmacokinetic (PK) profile and elimination .

Properties

Molecular Formula |

C27H33ClO12 |

|---|---|

Molecular Weight |

585.0 g/mol |

IUPAC Name |

(2R,3R,4R,5S,6S)-6-[(2S,3R,4S,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C27H33ClO12/c1-2-37-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)28)23-24(20(32)18(30)17(11-29)38-23)39-27-22(34)19(31)21(33)25(40-27)26(35)36/h3-8,10,17-25,27,29-34H,2,9,11H2,1H3,(H,35,36)/t17-,18-,19-,20+,21-,22+,23+,24-,25-,27+/m1/s1 |

InChI Key |

HXUUJZIZPQLPNN-SREXSSNLSA-N |

Isomeric SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O[C@@H]4[C@H]([C@@H]([C@H]([C@@H](O4)C(=O)O)O)O)O)Cl |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Enzymatic Synthesis

The primary and most widely used method for preparing this compound is enzymatic glucuronidation using liver microsomes or recombinant UDP-glucuronosyltransferase (UGT) enzymes.

-

- Dapagliflozin is incubated with UDP-glucuronic acid (UDPGA) in the presence of liver microsomes or recombinant UGT enzymes.

- The enzymatic reaction catalyzes the transfer of glucuronic acid to the 2-OH group of dapagliflozin.

- The reaction conditions typically include controlled pH (around 7.4), temperature (37°C), and cofactors such as Mg^2+.

- The reaction is monitored by liquid chromatography-mass spectrometry (LC-MS) to confirm the formation of the glucuronide metabolite.

-

- High regioselectivity for the 2-O position.

- Environmentally friendly and mild reaction conditions.

- Produces metabolites identical to those found in vivo.

-

- A study synthesized two regioisomeric glucuronide metabolites of dapagliflozin, including the 2-O-beta-D-glucuronide, using human liver microsomes. The structures were confirmed by advanced NMR techniques such as heteronuclear multiple-bond correlation (HMBC), ROESY, and total correlation spectroscopy (TOCSY).

Chemical Synthesis

Chemical synthesis of this compound is less common due to the complexity of regioselective glucuronidation but can be achieved via:

-

- Protection of hydroxyl groups on dapagliflozin except the 2-OH.

- Activation of glucuronic acid derivatives (e.g., trichloroacetimidate or bromide derivatives).

- Coupling under Lewis acid catalysis to form the beta-D-glucuronide linkage.

- Deprotection to yield the free glucuronide.

-

- Regioselectivity control is difficult.

- Multiple protection/deprotection steps increase complexity and reduce yield.

- Requires extensive purification.

Due to these challenges, chemical synthesis is mainly used for generating labeled standards or analogues for analytical purposes.

Analytical and Characterization Techniques

The preparation of this compound is closely linked with its identification and purity assessment using:

Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

- Used for monitoring reaction progress and quantification.

- Enables differentiation of regioisomers.

Summary Table of Preparation Methods

Pharmacokinetic and Metabolic Context

This compound is a major circulating metabolite in humans, with significantly reduced activity against SGLT2 compared to the parent drug. Its formation and quantification are essential for understanding dapagliflozin's pharmacokinetics and safety profile.

Chemical Reactions Analysis

Types of Reactions: Dapagliflozin 2-O-beta-D-Glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and transformation into active or inactive forms .

Common Reagents and Conditions: Common reagents used in the synthesis and transformation of dapagliflozin metabolites include activated manganese dioxide (MnO2) for oxidation and uridine diphosphate glucuronosyltransferase (UGT) for glucuronidation .

Major Products Formed: The major product formed from the glucuronidation of dapagliflozin is this compound. This metabolite is significantly less potent than the parent compound in terms of SGLT2 inhibition .

Scientific Research Applications

Dapagliflozin 2-O-beta-D-Glucuronide has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used to study the pharmacokinetics and pharmacodynamics of dapagliflozin, providing insights into its metabolism and excretion . In chemistry, it serves as a reference compound for analytical methods development and validation. In biology, it helps in understanding the metabolic pathways and the role of glucuronidation in drug metabolism .

Mechanism of Action

The mechanism of action of dapagliflozin 2-O-beta-D-Glucuronide involves its formation through the glucuronidation of dapagliflozin by UGT1A9 in the liver and kidneys . This process reduces the reabsorption of glucose in the proximal renal tubules, leading to increased glucose excretion through urine . The molecular target of dapagliflozin and its metabolites is the SGLT2 protein, which is responsible for glucose reabsorption in the kidneys .

Comparison with Similar Compounds

Key Structural and Chemical Properties

- Molecular Formula : C27H33ClO12

- Molecular Weight : 585.0 g/mol

- CAS Number : 1351438-75-9

- Metabolic Pathway : Glucuronidation at the hydroxyl group on the dapagliflozin molecule’s 3-O position .

Pharmacokinetic Comparison with Dapagliflozin

Plasma Kinetics

In transdermal delivery studies, plasma concentrations of dapagliflozin 3-O-beta-D-glucuronide were detectable alongside dapagliflozin, with parallel elimination trends. However, oral administration results in significantly higher circulating levels of the metabolite due to first-pass metabolism in the liver and intestines .

Table 1: Plasma PK Parameters of Dapagliflozin vs. 3-O-Glucuronide (Transdermal Patch in Minipigs)

| Parameter | Group 1 | Group 2 | Group 3 | Group 4 |

|---|---|---|---|---|

| Cmax (ng/mL) | ||||

| Dapagliflozin | 19.83 | 5.91 | 13.74 | 55.67 |

| 3-O-Glucuronide | 19.83 | 5.91 | 13.74 | 55.67 |

| AUC0–last (ng×h/mL) | ||||

| Dapagliflozin | 709.02 | 408.84 | 542.64 | 3144.2 |

| 3-O-Glucuronide | 709.02 | 408.84 | 542.64 | 3144.2 |

Urinary Excretion

The 3-O-glucuronide metabolite is more polar than dapagliflozin, leading to higher urinary concentrations in minipigs (Groups 1, 3, and 4). Its excretion kinetics correlate with urinary glucose excretion, reflecting therapeutic efficacy .

Comparison with Structurally Similar Glucuronides

Chloramphenicol 3-O-beta-D-Glucuronide

- Structure : Glucuronidation at the 3-O position of chloramphenicol.

- Key Differences :

Indoxyl-beta-D-Glucuronide

- Structure : Derived from indoxyl, a gut microbiota metabolite.

- Key Differences: Biological Role: Associated with uremic toxicity in chronic kidney disease, unlike dapagliflozin’s metabolite, which is non-toxic . Synthesis: Requires specialized pathways to avoid substrate degradation, unlike dapagliflozin’s straightforward glucuronidation .

Naringenin 7-O-beta-D-Glucuronide

Table 2: Structural and Functional Comparison of Glucuronides

Metabolic and Transport Properties

Dapagliflozin 3-O-beta-D-glucuronide is a substrate for the organic anion transporter 3 (OAT3), facilitating renal excretion . Unlike other glucuronides (e.g., ibuprofen acyl-glucuronide, which undergoes hydrolysis), it is stable in urine and plasma, avoiding retro-lysis to the parent drug .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Dapagliflozin 2-O-beta-D-Glucuronide in pharmacokinetic studies?

- Methodology : Reverse-phase high-performance liquid chromatography (RP-HPLC) with Design of Experiment (DOE) optimization is widely used. Key parameters include:

- Mobile phase : Acetonitrile-phosphate buffer (pH 3.0) in a 60:40 ratio.

- Column : C18 column (250 mm × 4.6 mm, 5 µm).

- Detection wavelength : 225 nm.

- Validation : Linear range of 1–50 µg/mL (R² ≥ 0.999), precision (RSD < 2%), and recovery (98–102%) .

- Table 1 : Validation Parameters from Recent Studies

| Parameter | Value/Result | Source |

|---|---|---|

| Slope (Linearity) | 61,228 | |

| Correlation (R²) | 0.9996 | |

| LOD | 0.15 µg/mL | |

| LOQ | 0.45 µg/mL |

Q. How is this compound synthesized, and what are critical reaction conditions?

- Methodology : Glucuronidation typically employs uridine diphosphate-glucuronosyltransferase (UGT) enzymes or chemical synthesis using phase-transfer catalysts. Key steps:

- Substrate : Dapagliflozin (free hydroxyl group at position 2).

- Reagents : Methylenebis(oxyethylenenitrilo)tetraacetic acid (for UGT stabilization) or alkali metal hydroxides with phase-transfer catalysts (e.g., tetrabutylammonium bromide).

- Solvent : Methylene chloride or aqueous buffer (pH 7.4 for enzymatic methods).

- Yield optimization : Reaction time (6–12 hrs), temperature (37°C for enzymatic; 25–50°C for chemical) .

Advanced Research Questions

Q. How can population pharmacokinetic (PK) modeling address variability in this compound exposure across patient subgroups?

- Methodology :

- Covariate analysis : Incorporate body mass index (BMI), renal function (eGFR), and diabetes type (T1DM vs. T2DM) using nonlinear mixed-effects modeling (e.g., NONMEM).

- Data sources : Pooled phase II/III clinical trials (e.g., DEPICT-1, DEPICT-2) with sparse sampling.

- Outcome : Identify dose adjustments for patients with eGFR < 45 mL/min/1.73 m² to avoid metabolite accumulation .

Q. What experimental designs are optimal for evaluating the metabolite’s role in renal outcomes in preclinical models?

- Methodology :

- Animal models : Streptozotocin-induced diabetic nephropathy in rodents.

- Endpoints : Urinary albumin-to-creatinine ratio (UACR), histopathological scoring of glomerulosclerosis.

- Dosing : Co-administer Dapagliflozin (1–10 mg/kg/day) with selective UGT inhibitors to isolate metabolite effects.

- Statistical power : Use ANOVA with post-hoc tests (n ≥ 10/group) to detect ≥30% reduction in UACR .

Q. How can contradictions in clinical efficacy data (e.g., variable HbA1c reduction) be resolved in meta-analyses?

- Methodology :

- PRISMA-guided systematic review : Include RCTs with strict PICOS criteria (e.g., T2DM patients, Dapagliflozin 10 mg/day vs. placebo).

- Heterogeneity analysis : I² statistic to quantify variability; subgroup analysis by baseline HbA1c (>8% vs. ≤8%).

- Data synthesis : Fixed-effects models for homogeneous datasets (I² < 50%); random-effects otherwise.

- Example finding : Pooled HbA1c reduction of 0.54% (95% CI: 0.48–0.60) across 12 RCTs, with higher efficacy in patients with baseline HbA1c >8% .

Data Contradiction Analysis

Q. Why do some studies report inconsistent correlations between metabolite levels and cardiovascular outcomes?

- Resolution Strategy :

- Assay sensitivity : Validate metabolite quantification methods using isotope-labeled internal standards (e.g., deuterated glucuronides) to minimize matrix effects .

- Temporal sampling : Collect serial plasma samples (0–24 hrs post-dose) to account for circadian variation in UGT activity.

- Confounding factors : Adjust for concomitant medications (e.g., metformin) that may alter glucuronidation rates .

Research Design Considerations

Q. What are key limitations in current studies on this compound, and how can they be mitigated?

- Identified limitations :

- Small sample sizes in single-center trials (n < 100).

- Lack of long-term (>5 years) safety/efficacy data.

- Solutions :

- Multi-center collaborations : Use platforms like ClinicalTrials.gov to pool data (e.g., DAPA-CKD trial extensions).

- Biomarker integration : Measure urinary 8-isoprostane alongside metabolite levels to link oxidative stress with renal outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.